

Technical Synthesis Guide: 4-(6-Methylpiperidin-3-yl)morpholine

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Compound of Interest

Compound Name: 4-(6-Methylpiperidin-3-yl)morpholine

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Executive Summary

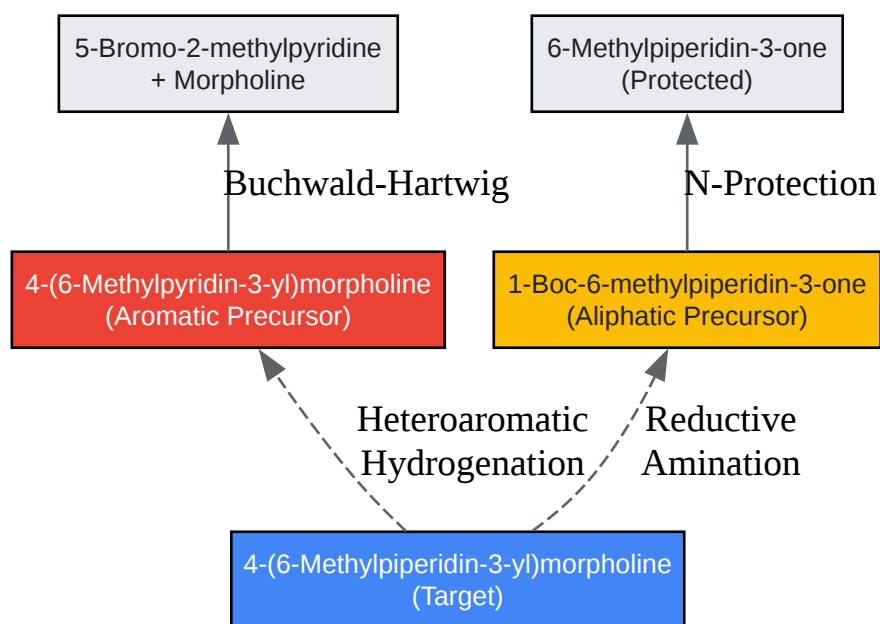
Target Molecule: **4-(6-Methylpiperidin-3-yl)morpholine** Formula: C₁₀H₂₀N₂O MW: 184.28 g/mol CAS: (Generic/Scaffold) - Specific stereoisomers often proprietary.[1]

This guide details the synthesis of **4-(6-Methylpiperidin-3-yl)morpholine**, a privileged pharmacophore found in various kinase inhibitors (e.g., PI3K, mTOR) and GPCR ligands. The molecule features a piperidine core substituted at the C3 position with a morpholine ring and at the C6 position with a methyl group.

The presence of two chiral centers (C3 and C6) on the piperidine ring introduces stereochemical complexity, yielding cis (3R,6S / 3S,6R) and trans (3R,6R / 3S,6S) diastereomers.[2] This guide prioritizes Route 1 (Heteroaromatic Reduction) for scalability and cost-efficiency, while Route 2 (Reductive Amination) is presented for applications requiring precise late-stage stereocontrol.

Retrosynthetic Analysis

The strategic disconnection focuses on the C3–N bond or the saturation of the piperidine core.



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Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Route 1: Heteroaromatic Reduction (Scalable)

This route is preferred for multi-gram to kilogram scale synthesis due to the low cost of 5-bromo-2-methylpyridine. It typically favors the *cis*-diastereomer (kinetic product) during the hydrogenation step.

Step 1: Buchwald-Hartwig Coupling

Objective: Couple morpholine to the pyridine ring.

- Reagents: 5-Bromo-2-methylpyridine (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (1-2 mol%), BINAP or Xantphos (2-4 mol%), NaOtBu (1.5 eq).[2]
- Solvent: Toluene or 1,4-Dioxane.[2]
- Conditions: 100°C, 12–16 h, Inert Atmosphere (N₂/Ar).[2]

Protocol:

- Charge a reaction vessel with 5-bromo-2-methylpyridine, NaOtBu, and the phosphine ligand.

- Purge with nitrogen for 15 minutes.
- Add the solvent, morpholine, and finally the Pd catalyst.[2]
- Heat to reflux (100–110°C) with vigorous stirring.
- Monitor by TLC/LCMS for consumption of the bromide.
- Workup: Cool to RT, filter through Celite to remove Pd residues, concentrate, and purify via flash chromatography (EtOAc/Hexanes).
- Yield: Typically 80–90%.

Step 2: Catalytic Hydrogenation

Objective: Reduce the pyridine ring to the piperidine core.

- Reagents: 4-(6-Methylpyridin-3-yl)morpholine, H₂ (gas), Catalyst.
- Catalyst Choice:
 - PtO₂ (Adams' Catalyst): High activity, often favors cis isomer.
 - Rh/C (5%): Effective for difficult pyridines, minimizes ring opening.
- Solvent: Acetic Acid (AcOH) or MeOH/HCl (Acidic media is critical to protonate the pyridine, facilitating reduction).
- Conditions: 50–60°C, 50–100 psi (3–7 bar) H₂.

Protocol:

- Dissolve the pyridine intermediate in Glacial Acetic Acid (0.5 M concentration).
- Add PtO₂ (5–10 wt% loading).
- Pressurize hydrogenation vessel to 60 psi H₂ and heat to 50°C.
- Stir for 12–24 h.

- Workup: Filter catalyst carefully (pyrophoric!). Concentrate the filtrate to remove AcOH.
- Free Base Liberation: Dissolve residue in water, basify with NaOH to pH >12, and extract with DCM.[2]
- Yield: 85–95%.

Route 2: Reductive Amination (Stereo-Controlled)

This route is ideal if the piperidone core is already available or if specific trans stereochemistry is required (via thermodynamic equilibration of the intermediate imine).

Step 1: Reductive Amination

Objective: Install the morpholine ring onto the ketone.

- Reagents: 1-Boc-6-methylpiperidin-3-one (1.0 eq), Morpholine (1.1 eq), NaBH(OAc)₃ (1.5 eq) or NaCNBH₃.
- Solvent: 1,2-Dichloroethane (DCE) or DCM.[2]
- Additives: Acetic Acid (1.0 eq) to catalyze imine formation.

Protocol:

- Dissolve 1-Boc-6-methylpiperidin-3-one and morpholine in DCE.
- Add Acetic Acid and stir for 1–2 hours at RT to form the iminium species.
- Cool to 0°C and add NaBH(OAc)₃ portion-wise.
- Allow to warm to RT and stir overnight.
- Workup: Quench with sat. NaHCO₃, extract with DCM.
- Deprotection: Treat the crude Boc-intermediate with TFA/DCM (1:4) or HCl/Dioxane to yield the final amine.[3]

Stereochemical Analysis & Separation

The relative stereochemistry between the C6-methyl and C3-morpholine is the critical quality attribute.

Parameter	Cis-Isomer (3R,6S)	Trans-Isomer (3R,6R)
Formation	Major product of catalytic hydrogenation (Kinetic).	Major product of thermodynamic equilibration (e.g., Na/EtOH reduction).[2]
Conformation	One substituent axial, one equatorial (less stable).[2]	Both substituents equatorial (diequatorial, more stable).
NMR Signal	C3-H appears as a broad multiplet or narrow triplet (Hz).	C3-H appears as a triplet of triplets with large axial-axial coupling (Hz).

Separation Strategy: If a mixture is obtained, the isomers are best separated before Boc-deprotection (in Route 2) or as the free base (Route 1) using:

- Flash Chromatography: Silica gel (DCM/MeOH/NH₃). The cis isomer is typically more polar due to the axial substituent exposing the lone pair/dipole differently.
- Salt Crystallization: Formation of the oxalate or fumarate salt often selectively crystallizes one diastereomer.

Analytical Data Summary

Expected ¹H NMR (Free Base, CDCl₃, 400 MHz):

- δ 3.70 (t, 4H): Morpholine O-CH₂.[2]
- δ 2.80–3.10 (m, 3H): Piperidine C2-H and C6-H.
- δ 2.50 (t, 4H): Morpholine N-CH₂.[2]

- δ 2.20–2.40 (m, 1H): Piperidine C3-H (Diagnostic for stereochem).
- δ 1.05 (d, 3H): Methyl group doublet.

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